Pecazine

Description

MEPAZINE is a small molecule drug with a maximum clinical trial phase of IV.

major descriptor (66-85); on-line search PHENOTHIAZINES (66-85); Index Medicus search MEPAZINE (66-85); RN given refers to parent cpd

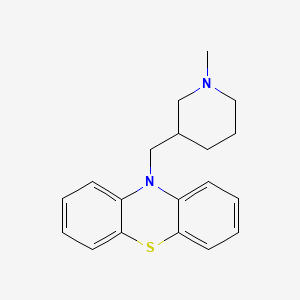

Structure

3D Structure

Properties

IUPAC Name |

10-[(1-methylpiperidin-3-yl)methyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2S/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h2-5,8-11,15H,6-7,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHCDHNUZWWAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2975-36-2 (mono-hydrochloride) | |

| Record name | Pecazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046177 | |

| Record name | Pecazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-89-9 | |

| Record name | 10-[(1-Methyl-3-piperidyl)methyl]phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pecazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pecazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pecazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PECAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH34873A38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Pecazine (Mepazine) as an Allosteric MALT1 Inhibitor

[1]

Executive Summary

Pecazine (chemically synonymous with Mepazine ; trade name Pacatal) is a phenothiazine derivative historically utilized as an antipsychotic.[1][2] In the context of modern precision oncology, it has been repurposed as a first-in-class, small-molecule inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1).

Unlike orthosteric inhibitors that target the catalytic active site, Pecazine functions via a reversible, allosteric mechanism . It binds to a hydrophobic pocket at the interface of the MALT1 caspase-like and Ig3 domains, stabilizing the protease in an inactive conformation. This action selectively ablates the proteolytic activity of MALT1 without disrupting its scaffolding function, providing a therapeutic window for Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and specific autoimmune pathologies.

The Target: MALT1 Paracaspase

To understand Pecazine’s utility, one must first delineate the dual functionality of its target. MALT1 is a central component of the CBM signalosome (CARD11-BCL10-MALT1), which links antigen receptor signaling (BCR/TCR) to NF-κB activation.[3]

Dual Functionality

-

Scaffolding (Pecazine-Insensitive): MALT1 recruits TRAF6 to the CBM complex, facilitating the ubiquitination of NEMO (IKK

) and subsequent canonical NF-κB activation. -

Proteolytic (Pecazine-Sensitive): MALT1 possesses "paracaspase" activity (cleaving after Arginine residues).[4] It cleaves negative regulators of NF-κB (e.g., A20 , RelB ) and signaling amplifiers (e.g., BCL10 , CYLD ), thereby sustaining the "addicted" NF-κB signaling seen in ABC-DLBCL.

Therapeutic Logic: Pecazine specifically targets the proteolytic function, breaking the feed-forward loop of NF-κB activation while leaving the basal scaffolding integrity largely intact.

Mechanism of Action (MOA)

Structural Basis of Inhibition

Pecazine is distinct from peptide-mimetic inhibitors (e.g., Z-VRPR-fmk) which competitively bind the catalytic cysteine (C464). Instead, Pecazine acts allosterically.[4][1][5]

-

Binding Site: Pecazine binds to a hydrophobic pocket located at the interface between the Caspase-like domain and the Ig3 domain of MALT1.

-

Key Residue Interaction: The critical residue governing this pocket is Trp580 (Tryptophan 580). In the active state, MALT1 undergoes dimerization and a structural rearrangement where the

C helix rotates to form a competent catalytic triad. -

The "Locking" Mechanism: Pecazine occupies the Trp580 pocket. Its binding sterically hinders the rotation of the

C helix and prevents the reorganization of the activation loop. This effectively "locks" MALT1 in a monometric, inactive conformation.

Pathway Intervention Diagram

The following diagram illustrates the CBM signaling cascade and the precise node of Pecazine intervention.

Caption: Pecazine selectively blocks the protease arm of MALT1 signaling by stabilizing the inactive conformation, preventing substrate cleavage required for sustained NF-κB activation.

Quantitative Data Summary

The following data summarizes the potency of Pecazine (Mepazine) across biochemical and cellular assays.

| Assay Type | Target / Cell Line | Metric | Value | Reference |

| Biochemical | Recombinant GST-MALT1 (Full Length) | IC50 | 0.83 µM | [Nagel et al., 2012] |

| Biochemical | GST-MALT1 (Caspase-Ig3 Domain) | IC50 | 0.42 µM | [Schlauderer et al., 2013] |

| Cellular | Jurkat T Cells (CYLD Cleavage) | IC50 | ~3.9 µM | [Nagel et al., 2012] |

| Viability | HBL-1 (ABC-DLBCL) | GI50 | ~4.0 µM | [Nagel et al., 2012] |

| Viability | TMD8 (ABC-DLBCL) | GI50 | ~8.0 µM | [Nagel et al., 2012] |

| Viability | OCI-Ly3 (ABC-DLBCL) | GI50 | ~5.0 µM | [Nagel et al., 2012] |

| Control | VL51 (GCB-DLBCL) | GI50 | > 20 µM | [Nagel et al., 2012] |

Note: ABC-DLBCL lines are highly sensitive due to "oncogene addiction" to MALT1, whereas GCB-DLBCL lines (Germinal Center B-cell) are generally resistant.

Experimental Validation Protocols

To validate Pecazine activity in a research setting, the following protocols are the industry standard.

In Vitro MALT1 Protease Assay (Fluorogenic)

This assay measures the direct inhibition of recombinant MALT1 using a specific tetrapeptide substrate.

Reagents:

-

Enzyme: Recombinant GST-MALT1 (Full length or 325-760 fragment).

-

Substrate: Ac-LRSR-AMC (Acetyl-Leu-Arg-Ser-Arg-7-amino-4-methylcoumarin). Note: MALT1 cleaves after the second Arginine.[4]

-

Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 10% Glycerol.

Workflow:

-

Preparation: Dilute GST-MALT1 to 10–50 nM in assay buffer.

-

Incubation: Add Pecazine (serial dilutions in DMSO) to the enzyme. Incubate for 30 minutes at 30°C to allow allosteric binding.

-

Initiation: Add Ac-LRSR-AMC substrate (final concentration 50 µM).

-

Readout: Measure fluorescence continuously for 1 hour (Excitation: 360 nm, Emission: 460 nm).

-

Analysis: Calculate the slope of the linear range (RFU/min) relative to DMSO control.

Cellular Target Engagement (Western Blot)

This protocol confirms that Pecazine penetrates the cell and inhibits MALT1 in a physiological context.

Workflow Diagram:

Caption: Workflow for cellular validation. Successful inhibition is marked by the prevention of CYLD/BCL10 cleavage following PMA/Ionomycin stimulation.

Therapeutic Implications & Safety

Repurposing Potential

Pecazine represents a classic case of drug repurposing. While its use as an antipsychotic was limited by side effects (agranulocytosis) and the advent of newer neuroleptics, its profile is acceptable for oncology indications where the risk/benefit ratio differs.

Selectivity Window

-

On-Target: High specificity for MALT1 over other caspases (Caspase-3, -8) and proteases.

-

Off-Target: As a phenothiazine, Pecazine has anticholinergic and anti-dopaminergic activity (D2 receptors). In mouse models of lymphoma, the effective anti-tumor dose often overlaps with doses causing sedation, which is a limiting factor for clinical translation. This has led to the development of "Mepazine analogues" that retain MALT1 binding but lack neuroleptic activity.

References

-

Nagel, D., et al. (2012). Pharmacologic Inhibition of MALT1 Protease by Phenothiazines as a Therapeutic Approach for the Treatment of Aggressive ABC-DLBCL. Cancer Cell, 22(6), 825–837.

-

Schlauderer, F., et al. (2013). Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase.

-

McGuire, S., et al. (2014). Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis.

-

PubChem Compound Summary. Pecazine (CID 6075).[2] National Center for Biotechnology Information.

-

[6]

-

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Pecazine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mepazine, (S)- | C19H22N2S | CID 7047380 - PubChem [pubchem.ncbi.nlm.nih.gov]

Repurposing Pecazine: A Technical Guide to RANKL Inhibition and Osteoclast Suppression

Executive Summary: The Repurposing Rationale

Pecazine (also known as Mepazine ) is a phenothiazine derivative historically utilized as an antipsychotic. While its primary modern investigation has focused on inhibiting the paracaspase MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1) for lymphoma treatment, recent data has unveiled a critical secondary mechanism: the suppression of RANKL-induced osteoclastogenesis .

This guide details the technical basis for using Pecazine as a chemical probe to inhibit bone resorption. Crucially, research indicates that Pecazine’s anti-osteoclast activity is independent of its MALT1 inhibitory function , instead acting through the Calcium/Calmodulin/NFATc1 signaling axis . This distinction is vital for researchers aiming to decouple immune-mediated bone loss from direct osteoclast progenitor differentiation.

Mechanistic Foundation: The Calcium-NFATc1 Axis[1]

To effectively utilize Pecazine in a research setting, one must understand the specific node it targets within the RANKL signaling cascade. Unlike upstream inhibitors that block the RANK receptor directly, Pecazine acts intracellularly.

The Signaling Pathway

RANKL binding to RANK recruits TRAF6, initiating a cascade that leads to the oscillation of intracellular calcium (

Pecazine's Mode of Action: Pecazine contains a hydrophobic tricyclic ring and a positively charged nitrogen group at physiological pH. This structure mimics other phenothiazine-derived calmodulin antagonists. It inhibits the Calmodulin-dependent activation of NFATc1 , thereby preventing the auto-amplification of NFATc1, the master regulator of osteoclastogenesis.

Pathway Visualization

The following diagram illustrates the specific intervention point of Pecazine within the osteoclast differentiation pathway.

Figure 1: Pecazine intercepts the RANKL pathway by antagonizing Calmodulin, preventing Calcineurin activation and subsequent NFATc1 nuclear translocation.

Experimental Protocol: Validated In Vitro Workflow

This protocol is designed to assess the efficacy of Pecazine in inhibiting osteoclast formation using primary Bone Marrow Macrophages (BMMs).[2] This is a self-validating system; the control group must form large multinucleated cells for the experiment to be valid.

Materials & Reagents

-

Cell Source: C57BL/6 mice (6–8 weeks old).

-

Culture Medium:

-MEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. -

Inducers: Recombinant M-CSF (Macrophage Colony-Stimulating Factor) and RANKL.[3]

-

Compound: Pecazine (Mepazine) Acetate or Hydrochloride.[4]

-

Stock Solution: Dissolve in DMSO to 10 mM. Store at -20°C.

-

Working Concentration:10 µM – 20 µM (Typical IC50 range for osteoclast inhibition).

-

Step-by-Step Methodology

Phase 1: Isolation of BMMs (Day 0-1)

-

Harvest: Isolate tibias and femurs from mice. Flush bone marrow with

-MEM. -

Lysis: Treat with Red Blood Cell Lysis Buffer for 2 mins.

-

Adherence: Plate cells in a Petri dish with

-MEM overnight to remove stromal cells (which adhere). Collect the non-adherent supernatant. -

Expansion: Culture non-adherent cells with M-CSF (30 ng/mL) for 3 days. Adherent cells remaining after this period are BMMs.

Phase 2: Differentiation & Treatment (Day 4-9)

-

Seeding: Detach BMMs and seed into 96-well plates at a density of

cells/well. -

Induction: Replace medium with complete

-MEM containing:-

M-CSF (30 ng/mL) [2]

-

RANKL (50–100 ng/mL)

-

-

Treatment: Add Pecazine at graded concentrations (e.g., 0, 5, 10, 20 µM).

-

Control: DMSO vehicle (0.1% v/v).

-

-

Maintenance: Refresh media and treatments every 2 days.

Phase 3: Readout (Day 9/10)

-

Fixation: Fix cells with 4% paraformaldehyde for 15 mins.

-

Staining: Stain for TRAP (Tartrate-Resistant Acid Phosphatase) using a commercial leukocyte acid phosphatase kit.

-

Quantification: Count TRAP-positive multinucleated cells (nuclei

3).

Experimental Workflow Diagram

Figure 2: The standardized workflow for assessing Pecazine efficacy in BMM-derived osteoclasts.

Data Interpretation & Reference Values

When analyzing results, compare your data against these established benchmarks. Significant deviation suggests assay drift or cell quality issues.

| Parameter | Control (RANKL Only) | Pecazine Treated (13–20 µM) | Interpretation |

| TRAP+ MNCs | High Density (>100/well) | Significantly Reduced (<20/well) | Primary indicator of differentiation blockade. |

| Cell Size | Large, spread morphology | Small, rounded | Indicates failure of cytoskeletal reorganization. |

| Actin Rings | Distinct, peripheral rings | Absent or disrupted | Disruption of bone resorption machinery. |

| NFATc1 Levels | High Nuclear Presence | Cytosolic / Degraded | Confirms mechanism of action (Western Blot/IF). |

| Cytotoxicity | >90% Viability | >85% Viability | Critical Check: Ensure effect is not due to cell death (CCK-8 assay). |

Note on Specificity: Pecazine has been shown to inhibit osteoclastogenesis in both Wild-Type and Malt1-Knockout mice. This confirms that while Pecazine is a MALT1 inhibitor, its bone-sparing effect is off-target relative to MALT1 but on-target relative to the Calcium/NFATc1 pathway.

Translational Context: Pharmacokinetics & Safety

For researchers considering in vivo murine models (e.g., Ovariectomized [OVX] bone loss models), the following parameters are relevant based on lymphoma xenograft studies:

-

In Vivo Dosage: 16 mg/kg (Intraperitoneal) has been used in NOD/scid mice for lymphoma studies without acute lethality.

-

Dosing Frequency: Daily administration.

-

Solubility: Pecazine is hydrophobic. For in vivo use, formulation often requires 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (Standard solubility protocol for phenothiazines).

-

Toxicity: Monitor for sedation (phenothiazine class effect) and anticholinergic side effects.

References

-

Meloni, L., Verstrepen, L., Kreike, M., & Beyaert, R. (2018). Mepazine Inhibits RANK-Induced Osteoclastogenesis Independent of Its MALT1 Inhibitory Function. International Journal of Molecular Sciences, 19(12), 3822. [Link] (The primary source establishing the MALT1-independent mechanism of Pecazine in bone.)

-

Nagel, D., Spranger, S., Vincendeau, M., Grau, M., Raffegerst, S., Kloo, B., ... & Krappmann, D. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL. Cancer Cell, 22(6), 825-837. [Link] (Establishes the chemical biology of Pecazine/Mepazine and in vivo dosing protocols.)

-

Kim, J. H., Kim, N., & Yoon, S. Y. (2020). Regulation of NFATc1 in Osteoclast Differentiation.[1] Journal of Bone Metabolism, 27(4), 233–243. [Link] (Review of the Calcium-NFATc1 signaling pathway targeted by phenothiazines.)

-

Kang, H., & Kim, E. C. (2020). The Role of Ca2+-NFATc1 Signaling and Its Modulation on Osteoclastogenesis. International Journal of Molecular Sciences, 21(10), 3646. [Link] (Contextualizes Calcium signaling modulation as a therapeutic strategy for bone loss.)[1]

Sources

Technical Monograph: Pecazine (Mepazine) as a Targeted MALT1 Inhibitor in NF-κB Signaling

Executive Summary

Pecazine (historically known as Mepazine), a phenothiazine derivative originally developed as an antipsychotic, has been repurposed as a potent, small-molecule inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) . Unlike general NF-κB inhibitors that broadly suppress immune function, Pecazine specifically targets the paracaspase activity of MALT1 within the CBM (CARMA1-BCL10-MALT1) signalosome.

This specificity allows for the selective downregulation of constitutive NF-κB signaling in pathologies driven by chronic B-cell receptor (BCR) activation, most notably Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) . This guide details the molecular mechanism of action, experimental protocols for validation, and the distinct advantages of targeting the MALT1 protease function.

Mechanistic Deep Dive: The CBM-NF-κB Axis

The Target: MALT1 Paracaspase

In the canonical NF-κB pathway, antigen receptor ligation (BCR or TCR) triggers the assembly of the CBM complex. MALT1 acts as a dual-function protein within this complex:

-

Scaffold Function: Recruits TRAF6 to activate the IKK complex (IKKα/β/γ).

-

Protease Function: Cleaves negative regulators of NF-κB (e.g., A20 , RelB , CYLD , and BCL10 itself) to sustain signaling.

Pecazine’s Mode of Action

Pecazine functions as an allosteric inhibitor of the MALT1 protease domain. It does not compete with the ATP-binding site but induces a conformational change that prevents the catalytic cysteine from cleaving its substrates.

-

Primary Effect: Inhibition of MALT1 proteolytic activity.[1][2][3][4][5][6]

-

Downstream Consequence: Stabilization of NF-κB negative regulators (A20, CYLD).

-

Terminal Outcome: Reduced nuclear translocation of p65/c-Rel and induction of apoptosis in "NF-κB addicted" lymphoma cells.

Pathway Visualization

The following diagram illustrates the precise intervention point of Pecazine within the BCR signaling cascade.

Figure 1: Pecazine targets the MALT1 protease function, preventing the cleavage of negative regulators (A20, CYLD) and thereby dampening the NF-κB response.

Experimental Validation Protocols

To rigorously validate Pecazine's effect, one must distinguish between general toxicity and specific MALT1 inhibition. The following protocols are designed to provide self-validating data.

In Vitro MALT1 Fluorogenic Protease Assay

Purpose: To determine the IC50 of Pecazine directly on the enzyme, independent of cellular permeability.

Reagents:

-

Recombinant MALT1 (Full length or Caspase domain).

-

Fluorogenic Substrate: Ac-LRSR-AMC (Leu-Arg-Ser-Arg-AMC).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 1 M Na-Citrate (Citrate is critical for MALT1 activation in vitro).

Protocol:

-

Preparation: Dilute Pecazine in DMSO to generate a concentration range (e.g., 0.1 µM to 100 µM).

-

Incubation: Incubate 10 nM recombinant MALT1 with Pecazine for 30 minutes at 30°C.

-

Activation: Add Assay Buffer containing 1 M Citrate (kosmotropic activation).

-

Reaction: Add 50 µM Ac-LRSR-AMC substrate.

-

Readout: Measure fluorescence (Ex 380 nm / Em 460 nm) kinetically for 1 hour.

-

Validation: Use Z-VRPR-FMK (irreversible MALT1 inhibitor) as a positive control.

Cellular Target Engagement (BCL10 Cleavage)

Purpose: To prove Pecazine inhibits MALT1 inside the cell. MALT1 cleaves BCL10 at Arg228, generating a faster-migrating fragment on Western Blot. Preventing this cleavage is the hallmark of Pecazine activity.

Cell Line: ABC-DLBCL lines (e.g., HBL-1, TMD8) or PMA/Ionomycin-stimulated Jurkat T-cells.

Workflow Diagram:

Figure 2: Experimental workflow to validate intracellular MALT1 inhibition. The disappearance of the Cleaved BCL10 band confirms Pecazine activity.

Comparative Data Synthesis

Pecazine is often compared to other phenothiazines. However, its specificity profile is superior for research purposes.

Table 1: Comparative Efficacy of Phenothiazines on MALT1 Activity

| Compound | MALT1 IC50 (Cell-free) | ABC-DLBCL Toxicity (EC50) | Mechanism | Specificity Note |

| Pecazine (Mepazine) | 0.83 µM | ~3-5 µM | Allosteric | High. Minimal off-target dopamine antagonism compared to others. |

| Thioridazine | ~3.5 µM | ~5-8 µM | Allosteric | Moderate. High neuroleptic side effects. |

| Promazine | >10 µM | >20 µM | Weak | Low potency against MALT1. |

| Chlorpromazine | Inactive | N/A | N/A | Does not inhibit MALT1. |

Data Source: Aggregated from Nagel et al. (2012) and subsequent structure-activity relationship studies.

Critical Analysis & Troubleshooting

The "Scaffold" Trap

Issue: Researchers often expect Pecazine to block all NF-κB phosphorylation (p-p65). Reality: Because Pecazine inhibits the protease and not the scaffold function, initial IKK phosphorylation may still occur. However, without the protease activity to cleave A20 and CYLD, the signal cannot be sustained. Solution: Measure NF-κB target gene expression (IL-6, IL-10) or late-phase nuclear retention of c-Rel rather than just early phosphorylation events (5-10 mins).

Solubility

Pecazine (Mepazine) acetate or hydrochloride is generally soluble in DMSO. However, ensure the final DMSO concentration in cell culture does not exceed 0.5%, as DMSO alone can impact membrane fluidity and receptor signaling.

References

-

Nagel, D., et al. (2012). Pharmacologic Inhibition of MALT1 Protease by Phenothiazines as a Therapeutic Approach for the Treatment of Aggressive ABC-DLBCL.[1][4] Cancer Cell, 22(6), 825-837.[1][4][7] [Link]

-

Schlapbach, A., et al. (2015). Structure-guided discovery of MALT1 inhibitors. Nature Communications, 6, 8813. [Link]

-

Mc Guire, C., et al. (2014). Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis. Journal of Neuroinflammation, 11, 124. [Link]

-

Hailfinger, S., et al. (2009). Malt1-dependent RelB cleavage promotes canonical NF-kappaB activation in lymphocytes and lymphoma cell lines. Proceedings of the National Academy of Sciences, 106(47), 19946-19951. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. | BioWorld [bioworld.com]

Technical Guide: In Vitro Effects of Pecazine on Lymphocyte Activation

Executive Summary & Chemical Identity

Pecazine (INN), widely referenced in contemporary immunological literature by its synonym Mepazine , is a phenothiazine derivative historically utilized as a neuroleptic.[1] However, its significance in modern drug development has shifted radically due to the discovery of its potent, specific immunomodulatory capabilities.

Unlike other phenothiazines that broadly impact calmodulin or dopamine receptors, Pecazine acts as a specific, non-competitive allosteric inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) . MALT1 is the enzymatic core of the CBM (CARMA1-BCL10-MALT1) signalosome, a critical gatekeeper for lymphocyte activation.[[“]]

This guide details the in vitro application of Pecazine to suppress T-cell and B-cell activation, providing validated protocols for assessing MALT1 protease activity, NF-κB signaling, and lymphocyte proliferation.

Mechanism of Action: The CBM Signalosome

To effectively utilize Pecazine, one must understand its precise molecular target. Lymphocyte activation (via TCR or BCR) triggers the assembly of the CBM complex.

-

The Trigger: Antigen receptor stimulation leads to the phosphorylation of CARMA1 (CARD11).

-

The Assembly: CARMA1 recruits BCL10 and MALT1, forming the filamentous CBM complex.

-

The Enzymatic Switch: MALT1 acts as both a scaffold (recruiting TRAF6) and a paracaspase (protease).

-

The Target: Pecazine binds to the allosteric Trp580 pocket of MALT1.[3] This binding locks the protease in an inactive conformation, preventing the cleavage of negative regulators (like A20, CYLD, and RelB) and blocking the canonical NF-κB pathway.

Visualization: The Pecazine Blockade

The following diagram illustrates the T-Cell Receptor (TCR) signaling cascade and the specific point of Pecazine intervention.

Caption: Pecazine allosterically binds MALT1, preventing the cleavage of inhibitory substrates (A20, CYLD) and effectively severing the link between antigen recognition and NF-κB-driven proliferation.

Experimental Framework & Protocols

Reagent Preparation

-

Compound: Pecazine (Mepazine) Acetate or Hydrochloride.

-

Solubility: Soluble in DMSO (up to 100 mM).

-

Storage: Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles.

-

Working Concentration:

-

Biochemical Assays: 0.1 – 10 µM.

-

Cellular Assays: 5 – 20 µM (IC50 typically ~5-10 µM in whole-cell contexts due to permeability).

-

Protocol A: MALT1 Protease Activity Assay (Jurkat T-Cells)

This is the gold-standard assay to verify specific on-target engagement.

Objective: Measure the cleavage of MALT1 substrates (CYLD or BCL10) in the presence of Pecazine.

-

Cell Culture: Maintain Jurkat T-cells in RPMI-1640 + 10% FBS.

-

Pre-treatment:

-

Seed 2 x 10⁶ cells/mL in 6-well plates.

-

Treat with Pecazine (5, 10, 20 µM) or DMSO vehicle for 90 minutes at 37°C.

-

-

Stimulation:

-

Stimulate cells with PMA (20 ng/mL) and Ionomycin (1 µM) for 30-60 minutes .

-

Note: PMA/Iono bypasses the TCR to maximally activate PKC/MALT1.

-

-

Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors.

-

Readout (Western Blot):

-

Probe for Full-length CYLD (110 kDa) vs. Cleaved CYLD (fragment) .

-

Probe for BCL10 . MALT1 cleavage of BCL10 results in a faster-migrating species.

-

Result: Pecazine treatment should dose-dependently preserve the full-length bands and reduce the appearance of cleavage fragments.

-

Protocol B: Primary T-Cell Proliferation & Cytokine Release

Objective: Assess functional immunosuppression in primary human lymphocytes.

-

Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Enrich for T-cells (CD3+) if necessary using magnetic beads.

-

Labeling (Optional): Label cells with CFSE (5 µM) to track cell division generations.

-

Plating: Seed 1 x 10⁵ cells/well in a 96-well U-bottom plate.

-

Inhibition: Add Pecazine serial dilutions (e.g., 1.25, 2.5, 5, 10, 20 µM). Incubate for 1 hour.

-

Activation:

-

Incubation:

-

Analysis:

-

ELISA: Measure IL-2 levels. Pecazine should suppress IL-2 secretion.

-

Flow Cytometry: Assess CFSE dilution or Ki-67 expression.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for validating Pecazine efficacy, distinguishing between early signaling events (cleavage) and late functional outcomes (proliferation).

Data Synthesis & Expected Results

The following table summarizes key quantitative metrics derived from pivotal studies (e.g., Nagel et al.) regarding Pecazine (Mepazine) efficacy.

| Parameter | Assay Type | Target/Context | Typical IC50 / Effect |

| Enzymatic Inhibition | In vitro Kinase Assay | GST-MALT1 (Full Length) | 0.83 µM [1] |

| Enzymatic Inhibition | In vitro Kinase Assay | GST-MALT1 (Catalytic Domain) | 0.42 µM [1] |

| Substrate Cleavage | Western Blot (Jurkat) | CYLD / BCL10 Cleavage | Inhibition visible at 5-10 µM |

| Cytokine Release | ELISA (Primary T-cells) | IL-2 Secretion | IC50 ~2-5 µM |

| Cell Viability | CTG / MTT | ABC-DLBCL (MALT1-dependent) | IC50 ~8-12 µM (Selective toxicity) |

| Cell Viability | CTG / MTT | GCB-DLBCL (MALT1-independent) | > 20 µM (No effect/Control) |

Key Interpretation:

-

Selectivity Window: Note the differential toxicity between ABC-DLBCL (sensitive) and GCB-DLBCL (resistant). This confirms that Pecazine's effect is mechanism-based (MALT1 dependency) rather than general chemical toxicity.

-

Concentration Gap: The cellular IC50 (5-10 µM) is higher than the biochemical IC50 (~0.8 µM) due to cell membrane permeability and intracellular competition.

Troubleshooting & Validation

To ensure "Trustworthiness" in your data, you must control for off-target effects.

-

Toxicity Control: Always run a viability assay (e.g., LDH release or Annexin V) alongside your activation assay. If Pecazine kills resting T-cells at the same rate as activated ones, the effect is toxic, not immunomodulatory.

-

Specificity Control: Use a MALT1-independent cell line (e.g., GCB-DLBCL lines like OCI-Ly1 or BJAB). Pecazine should not affect the growth of these cells at therapeutic concentrations (<15 µM).

-

Rescue Experiment: While difficult with small molecules, overexpression of a constitutively active NF-κB mutant can theoretically rescue the phenotype, proving the mechanism lies upstream in the CBM complex.

References

-

Nagel, D., et al. (2012). "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL." Cancer Cell.

-

Schlauderer, F., et al. (2013). "Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase." Angewandte Chemie.

-

McGuire, V.A., et al. (2014). "Mepazine acts as a non-competitive inhibitor of MALT1 protease activity." Biochemical Journal.

-

PubChem Compound Summary. "Pecazine (Mepazine)." [7]

Sources

- 1. Pecazine - Wikipedia [en.wikipedia.org]

- 2. consensus.app [consensus.app]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mepazine, (S)- | C19H22N2S | CID 7047380 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Chemical Architecture and Synthetic Pathways of Pecazine (Mepazine)

Executive Summary

Pecazine (also known as Mepazine) represents a pivotal structural motif in the phenothiazine class.[1] Historically utilized as a neuroleptic for its D2 dopamine receptor antagonism, it was withdrawn from clinical use due to agranulocytosis risks. However, Pecazine has recently re-emerged in high-impact oncology research as a potent, first-in-class allosteric inhibitor of the MALT1 paracaspase, a key driver in activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL).

This technical guide provides a rigorous examination of Pecazine’s chemical architecture. We move beyond standard textbook descriptions to analyze the causality behind its synthesis, the stability of its piperidine side chain, and the molecular mechanics driving its modern repurposing.

Part 1: Chemical Identity & Physicochemical Profile[2]

Pecazine is distinct among phenothiazines due to its (1-methylpiperidin-3-yl)methyl side chain. Unlike the linear aliphatic chains of chlorpromazine or the piperazine rings of fluphenazine, the Pecazine side chain introduces a specific steric bulk and chirality (at the piperidine C3 position) that influences both its metabolic stability and binding affinity.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| IUPAC Name | 10-[(1-methylpiperidin-3-yl)methyl]phenothiazine | N10-substituted phenothiazine core.[1][2] |

| CAS (Base) | 60-89-9 | Often exists as a viscous oil or low-melting solid. |

| CAS (HCl) | 2975-36-2 | Stable crystalline solid used in research. |

| Formula | C₁₉H₂₂N₂S | MW: 310.46 g/mol (Base); 346.92 g/mol (HCl). |

| Melting Point | 180–181 °C (HCl salt) | Base form melts ~45 °C; highly sensitive to purity. |

| Solubility | DMSO (>50 mg/mL), Ethanol | Hydrophobic core limits aqueous solubility of the base. |

| pKa | ~9.2 (Piperidine Nitrogen) | Protonation occurs primarily at the piperidine N, not the phenothiazine N. |

| Appearance | White to off-white powder (HCl) | Oxidizes to pink/red upon air/light exposure (sulfoxide formation). |

Part 2: Synthetic Strategy & Retrosynthesis

To synthesize Pecazine with high purity, one must control the regioselectivity of the alkylation at the phenothiazine N10 position. The retrosynthetic disconnection reveals two primary fragments: the tricyclic phenothiazine core and the electrophilic piperidine side chain.

Retrosynthetic Analysis (DOT Diagram)

Figure 1: Retrosynthetic breakdown of Pecazine showing the convergence of the phenothiazine core and the piperidine side chain.

Part 3: Detailed Synthetic Protocols

The synthesis is bifurcated into the preparation of the alkylating agent and the final coupling.

Phase 1: Synthesis of the Alkylating Agent

Target: 3-(Chloromethyl)-1-methylpiperidine (The "Pecazine Side Chain")

This fragment is not always commercially available in bulk and must often be synthesized from nicotinic acid derivatives.

-

Quaternization: Reaction with methyl iodide (MeI) yields the pyridinium salt.

-

Reduction: Catalytic hydrogenation (H₂/PtO₂ or NaBH₄) reduces the pyridine ring to a piperidine ring. Critical Step: This creates the chiral center at C3 (racemic mixture).

-

Chlorination: The hydroxymethyl group is converted to a chloromethyl group using Thionyl Chloride (SOCl₂).

Protocol 1.1: Chlorination of 3-Hydroxymethyl-1-methylpiperidine

-

Reagents: 3-Hydroxymethyl-1-methylpiperidine (1.0 eq), Thionyl Chloride (1.5 eq), Chloroform (Solvent).

-

Procedure:

-

Dissolve the piperidine alcohol in dry chloroform under N₂ atmosphere.

-

Cool to 0°C. Add SOCl₂ dropwise to prevent thermal runaway.

-

Reflux for 3 hours. The evolution of SO₂ and HCl gas indicates reaction progress.

-

Evaporate solvent in vacuo. The residue is the hydrochloride salt of the alkylating agent.

-

Validation: Check melting point (approx 69-70°C for the HCl salt) or use immediately.

-

Phase 2: N-Alkylation of Phenothiazine

Target: Pecazine (Base)

The phenothiazine nitrogen is non-basic (lone pair involved in aromaticity) but acidic (pKa ~23). Therefore, a strong base is required to generate the anion for Sɴ2 attack.

Protocol 2.1: Modern NaH/DMF Coupling

-

Reagents: Phenothiazine (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), 3-(Chloromethyl)-1-methylpiperidine (1.1 eq), DMF (anhydrous).

-

Procedure:

-

Activation: In a flame-dried flask, suspend NaH in anhydrous DMF under Argon.

-

Deprotonation: Add Phenothiazine portion-wise at 0°C. Stir at room temperature for 1 hour. Observation: The solution will turn dark (often reddish-brown) as the phenothiazinyl anion forms.

-

Alkylation: Add the piperidine alkylating agent (dissolved in minimal DMF) dropwise.

-

Heating: Heat to 80–100°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

-

Workup: Quench with ice water. Extract with Ethyl Acetate or DCM. Wash organic layer with brine.

-

Purification: The crude oil is purified via column chromatography (Silica gel) or crystallized as the hydrochloride salt by adding ethanolic HCl.

-

Synthesis Workflow Diagram

Figure 2: Step-by-step reaction workflow for the synthesis of Pecazine HCl.

Part 4: Analytical Characterization

Validating the structure requires confirming the tricyclic core and the integrity of the side chain.

Proton NMR (¹H NMR) - 400 MHz, CDCl₃

-

Aromatic Region (6.8 – 7.2 ppm): Multiplets corresponding to the 8 protons of the phenothiazine rings. Characteristic "butterfly" folding of the core often broadens these signals.

-

Side Chain N-CH₂ (3.6 – 3.8 ppm): Doublet or multiplet for the methylene bridge connecting the N10 to the piperidine.

-

Piperidine Ring (1.5 – 3.0 ppm): Complex multiplets due to the cyclic nature and the C3 chiral center.

-

N-Methyl (2.2 – 2.3 ppm): Sharp singlet (3H).[5] Diagnostic Peak: Loss of this peak indicates N-demethylation (a common impurity).

Mass Spectrometry (ESI-MS)

-

Molecular Ion: [M+H]⁺ = 311.15 m/z.

-

Fragmentation: Major fragment at m/z 198 (Phenothiazine core) indicating cleavage of the N-C side chain bond.

Part 5: Modern Application – MALT1 Inhibition

While withdrawn as an antipsychotic, Pecazine is a critical reference compound in oncology. It acts as an allosteric inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1).

Mechanism: Unlike active-site inhibitors, Pecazine binds to a hydrophobic allosteric pocket, displacing Tryptophan 580 (Trp580). This locks the protease in an inactive conformation, preventing the cleavage of substrates like BCL10 and RelB, thereby blocking the NF-κB signaling pathway essential for lymphoma cell survival.

Figure 3: Allosteric mechanism of action of Pecazine on the MALT1 protease.

References

-

Schuler, W. A., & Nieschulz, O. (1953). Chemische Konstitution und pharmakologische Wirkung von Phenothiazin-Derivaten (Chemical constitution and pharmacological effect of phenothiazine derivatives).

-

Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas. Cancer Cell.

-

PubChem Compound Summary. (2024). Pecazine (CID 6075). National Center for Biotechnology Information.

-

McGuire, C., et al. (2014). Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis. Journal of Neuroinflammation.

-

ChemicalBook. (2024). Mepazine Hydrochloride Properties and Melting Point Data.[6][7][]

Sources

- 1. chemeo.com [chemeo.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Mepazine [drugfuture.com]

- 7. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]

Pecazine (Mepazine): A Precision Probe for MALT1-Dependent Immunomodulation

Executive Summary & Tool Profile

Pecazine (often cited in contemporary immunological literature as Mepazine ) is a phenothiazine derivative that has transcended its historical use as an antipsychotic to become a critical chemical probe in immunology. Unlike its structural relatives that primarily target dopamine receptors, Pecazine acts as a potent, selective, and reversible allosteric inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) .

For the immunologist, Pecazine is the tool of choice for dissecting the non-canonical protease functions of the CBM (CARD11-BCL10-MALT1) signalosome. It allows for the precise uncoupling of MALT1’s scaffolding function from its enzymatic (paracaspase) activity, a distinction critical for studying NF-κB signaling in lymphocytes.

Chemical & Pharmacological Profile

| Property | Specification |

| Common Name | Pecazine (INN); Mepazine |

| Target | MALT1 Paracaspase (Allosteric Site) |

| Mechanism | Stabilizes MALT1 in an inactive conformation; prevents substrate cleavage.[1] |

| IC50 | ~0.83 µM (Full-length MALT1); ~0.42 µM (Catalytic domain) |

| Selectivity | High selectivity for MALT1 over other caspases (e.g., Caspase-3/8). |

| Solubility | Soluble in DMSO (>10 mM); Low aqueous solubility. |

| Key Sensitivity | Photosensitive (Protect from light during storage and incubation). |

Mechanism of Action: The CBM Signalosome

To use Pecazine effectively, one must understand its intervention point. T-cell receptor (TCR) and B-cell receptor (BCR) stimulation leads to the assembly of the CBM complex. Within this complex, MALT1 acts as a scaffold to recruit TRAF6 (leading to IKK activation) and as a protease.

Pecazine specifically inhibits the protease activity.[2][3] It binds to an allosteric pocket formed by the paracaspase and Ig3 domains, locking MALT1 in an auto-inhibited state. This prevents the cleavage of negative regulators (like A20 and CYLD) and positive regulators (like BCL10), thereby dampening the NF-κB response without abolishing the scaffolding function entirely.

Visualization: The MALT1 Signaling Cascade

The following diagram illustrates the specific node where Pecazine intervenes in T-cell signaling.

Caption: Pecazine selectively blocks the paracaspase activity of MALT1 within the CBM complex, preventing the cleavage of regulatory substrates while leaving the scaffolding function largely intact.

Experimental Applications

Pecazine is not a broad-spectrum immunosuppressant; it is a precision probe. Its utility is best realized in three specific research contexts:

A. Oncology: ABC-DLBCL Addiction Studies

Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) is characterized by chronic active BCR signaling and "addiction" to MALT1 activity.

-

Application: Use Pecazine to differentiate ABC-DLBCL (sensitive) from GCB-DLBCL (insensitive) cell lines.

-

Readout: Apoptosis induction and downregulation of NF-κB target genes (e.g., IL6, IL10).

B. Autoimmunity: Modulating T-Cell Thresholds

In models like Experimental Autoimmune Encephalomyelitis (EAE), Pecazine attenuates disease by dampening the production of inflammatory cytokines (IL-17, IFN-γ) by Th1 and Th17 cells.

-

Insight: Unlike total MALT1 knockouts, Pecazine treatment often preserves Regulatory T cell (Treg) numbers, though it may alter their functional state (inducing "fragility" in tumor environments).[4][5]

C. Immunotherapy: Treg Reprogramming

Recent studies suggest Pecazine can destabilize Tregs in the tumor microenvironment (TME), causing them to lose their suppressive capacity and secrete IFN-γ. This makes Pecazine a high-value candidate for combination studies with anti-PD-1 checkpoint inhibitors.

Validated Protocol: MALT1 Protease Activity Assay

To validate Pecazine activity in your specific model, you cannot rely solely on proliferation assays. You must demonstrate the inhibition of substrate cleavage. The following is a self-validating fluorometric workflow.

Materials

-

Cell Line: Jurkat T-cells or ABC-DLBCL line (e.g., OCI-Ly3).

-

Stimulant: PMA (200 ng/mL) + Ionomycin (1 µM).

-

Substrate: Ac-LRSR-AMC (Fluorogenic MALT1 substrate).[2]

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, 2 mM DTT (Add DTT fresh). Do not add broad-spectrum protease inhibitors that might target cysteine proteases.

Step-by-Step Workflow

-

Preparation: Seed cells at

cells/mL. -

Pre-incubation: Treat cells with Pecazine (titrate 1 µM – 20 µM) or DMSO control for 1 hour.

-

Critical: Keep tubes wrapped in foil; Pecazine degrades under ambient light.

-

-

Stimulation: Add PMA/Ionomycin and incubate for 30–60 minutes at 37°C.

-

Lysis: Pellet cells, wash with cold PBS, and resuspend in Lysis Buffer. Incubate on ice for 20 mins. Centrifuge at 14,000 x g for 10 mins at 4°C.

-

Cleavage Reaction:

-

Transfer 50 µL of supernatant to a black 96-well plate.

-

Add 50 µL of Assay Buffer containing 20 µM Ac-LRSR-AMC.

-

-

Kinetics: Measure fluorescence (Ex 360nm / Em 460nm) every 5 minutes for 1 hour.

-

Analysis: Calculate the slope (RFU/min) of the linear phase.

Workflow Diagram

Caption: Step-by-step fluorometric assay to quantify MALT1 inhibition by Pecazine.

Data Summary & Benchmarks

When characterizing Pecazine in your study, compare your results against these established benchmarks.

| Parameter | Value / Observation | Reference |

| Primary Target | MALT1 (Paracaspase domain) | Nagel et al., 2012 |

| In Vitro Potency | IC50: 0.83 µM (Recombinant MALT1) | Nagel et al., 2012 |

| Cellular Potency | IC50: ~5-10 µM (Inhibition of IL-2 in Jurkat) | Schlauderer et al., 2013 |

| Substrates Inhibited | BCL10, A20, CYLD, RelB | Nagel et al., 2012 |

| Toxicity Control | Toxic to ABC-DLBCL; Non-toxic to GCB-DLBCL | Nagel et al., 2012 |

| In Vivo Dosage | ~8-16 mg/kg (Mice, IP) | Mc Guire et al., 2014 |

Troubleshooting & "Gotchas"

-

Light Sensitivity: Inconsistent IC50 values often result from leaving Pecazine aliquots on the bench. Use amber tubes.

-

Serum Binding: Pecazine has high protein binding. In high-serum media (20% FBS), the effective concentration drops. Aim for 5-10% FBS during the assay window.

-

Washout: The inhibition is reversible.[6] If you wash the cells extensively after pre-incubation, the inhibitory effect will diminish rapidly.

References

-

Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL.[7] Cancer Cell, 22(6), 825-837.[7]

-

Schlauderer, F., et al. (2013). Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase. Angewandte Chemie International Edition, 52(39), 10384-10387.

-

Mc Guire, C., et al. (2014). Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis. Journal of Neuroinflammation, 11, 124.

-

Di Pilato, M., et al. (2019). Targeting the CBM complex causes Treg fragility and potentiates cancer immunotherapy. Nature, 570(7759), 112-116.

Sources

- 1. Pecazine | C19H22N2S | CID 6075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. meridian.allenpress.com [meridian.allenpress.com]

- 6. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation and Handling of Pecazine Hydrochloride Stock Solutions

[1]

Introduction & Research Context

Pecazine hydrochloride (also known as Mepazine HCl) is a phenothiazine derivative historically utilized as an antipsychotic but currently valued in research for its potential as a MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor and its immunomodulatory properties.[1]

While phenothiazines are chemically versatile, they possess a "fragile" tricyclic scaffold that is highly susceptible to photo-oxidation. A standardized preparation protocol is not merely a suggestion but a requirement to prevent the formation of sulfoxides and free radicals that can confound experimental data. This guide provides a robust methodology for preparing stock solutions that maintain biological activity over time.

Physicochemical Profile

Before handling, verify the specific batch data.[2][3][4] Phenothiazine salts are often hygroscopic, meaning the actual molecular weight (MW) may vary based on water content (hydrates).

| Parameter | Data | Notes |

| Compound Name | Pecazine Hydrochloride | Synonyms: Mepazine HCl, Pacatal |

| CAS Number | 2975-36-2 | Note: Free base is 60-89-9 |

| Molecular Weight | ~346.92 g/mol | CRITICAL: Check label.[1][3][4][5][6][7] Hydrates vary MW. |

| Solubility (Water) | Soluble (>10 mM) | pH dependent; acidic pH maintains solubility. |

| Solubility (DMSO) | Soluble (~20-50 mg/mL) | Preferred for frozen library stocks. |

| Solubility (Ethanol) | Soluble | Volatility makes it poor for long-term storage. |

| Appearance | White to off-white powder | Pink/Red indicates oxidation (Discard). |

Critical Handling Factors (The "Why" Behind the Protocol)

The Oxidation Trap

The phenothiazine ring system is electron-rich and prone to oxidation. Upon exposure to atmospheric oxygen or UV light, Pecazine degrades into sulfoxides and colored semiquinone free radicals.

-

Visual Indicator: A solution that turns pink, violet, or brown has degraded.

-

Prevention: Minimize headspace in vials and use inert gas (Nitrogen/Argon) if available.

Photolability

Direct light accelerates the decomposition of Pecazine.

-

Protocol Requirement: All manipulations must occur under low light or in amber vessels. Tubes must be wrapped in aluminum foil if amber plastic is unavailable.

Hygroscopicity

The hydrochloride salt attracts atmospheric moisture.

-

Impact: Weighing errors. If the powder clumps, the mass-to-mole calculation will be inaccurate.

-

Mitigation: Equilibrate the vial to room temperature before opening to prevent condensation.

Experimental Protocols

Protocol A: DMSO Stock Solution (Recommended for Long-Term Storage)

Target Concentration: 10 mM or 50 mM Application: Cell culture spikes, biochemical assays (diluted >1000x).

-

Calculation:

Example: To make 5 mL of a 10 mM stock (MW = 346.92): -

Weighing:

-

Dim the lab lights.

-

Weigh the calculated amount of Pecazine HCl into a sterile, amber glass vial or amber microcentrifuge tube.

-

Note: Do not use polystyrene tubes for long-term DMSO storage; use Polypropylene (PP) or Glass.

-

-

Dissolution:

-

Add high-grade anhydrous DMSO (Dimethyl Sulfoxide).

-

Vortex vigorously for 30–60 seconds.

-

Sonication: If particles persist, sonicate in a water bath for 2 minutes (keep temperature <30°C).

-

-

Aliquoting & Storage:

-

Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

-

Protocol B: Aqueous Stock Solution (Immediate Use)

Target Concentration: 1–5 mM Application: Animal injections, acute tissue bath studies.

-

Solvent Preparation:

-

Use PBS (Phosphate Buffered Saline) or ultrapure water.

-

Degassing (Optional but Recommended): Bubble Nitrogen gas through the water for 5 minutes to remove dissolved oxygen.

-

-

Dissolution:

-

Add solvent to the weighed powder.

-

Vortex until clear.

-

Self-Validation Check: The solution must be colorless. If it turns pink immediately, the water may be contaminated with oxidants or the powder is degraded.

-

-

Filtration (Sterilization):

-

Pass the solution through a 0.22 µm PVDF or PES syringe filter into a sterile amber tube.

-

Avoid Nylon filters as they can sometimes bind drug compounds.

-

-

Usage:

-

Use within 24 hours. Keep on ice and protected from light.

-

Visualization of Workflows

Preparation Workflow

The following diagram illustrates the decision matrix for solvent selection and the critical control points for stability.

Figure 1: Decision tree for Pecazine HCl stock preparation emphasizing solvent choice based on experimental timeline.

Degradation Logic (Self-Validation)

How to visually validate if your stock solution is compromised.

Figure 2: Visual validation logic. Any color shift from colorless indicates oxidative degradation.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6075, Pecazine. PubChem. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Pecazine - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

using Pecazine to study T-cell receptor signaling

Targeting the CBM Complex: Application of Pecazine (Mepazine) in Dissecting TCR-Mediated NF- B Activation

Executive Summary

This application note details the use of Pecazine (commonly referred to in immunological literature as Mepazine ) as a chemical probe to study T-Cell Receptor (TCR) signaling. While historically known as a phenothiazine antipsychotic, Pecazine has been repurposed as a potent, reversible, and selective allosteric inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase activity.

Unlike genetic knockouts which abolish both the scaffold and enzymatic functions of MALT1, Pecazine allows researchers to specifically decouple MALT1’s protease activity from its scaffolding role. This distinction is critical for dissecting the fine regulation of the NF-

Mechanistic Background: The MALT1 Protease Checkpoint

To use Pecazine effectively, one must understand its specific target engagement within the CBM (CARMA1-BCL10-MALT1) complex.

The Dual Function of MALT1

Upon TCR stimulation, the CBM complex forms, acting as a gatekeeper for downstream signaling.[1] MALT1 possesses two distinct functions:

-

Scaffold Function: Recruits TRAF6 to facilitate polyubiquitination of NEMO (IKK

), triggering the canonical NF- -

Protease (Paracaspase) Function: Cleaves negative regulators (e.g., A20, CYLD, RelB) and positive regulators (e.g., BCL10, HOIL-1) to stabilize the immune synapse and sustain NF-

B signaling.

Pecazine specifically inhibits the Protease function by binding to an allosteric pocket on MALT1, keeping it in an inactive conformation. It does not disrupt the CBM complex assembly or the initial TRAF6 recruitment (scaffold function).

Signaling Pathway Visualization

Figure 1: TCR Signaling Cascade.[2][3] Pecazine selectively blocks the protease activity of MALT1 without disrupting the upstream CBM assembly or the parallel scaffold-dependent TRAF6 recruitment.

Experimental Design & Considerations

Comparison of MALT1 Inhibitors

Why choose Pecazine over other tools?

| Feature | Pecazine (Mepazine) | Z-VRPR-FMK | MI-2 | Genetic Knockout |

| Mechanism | Allosteric, Reversible | Active Site, Irreversible | Active Site, Irreversible | Total Loss (Scaffold + Enzyme) |

| Selectivity | High (MALT1 specific) | Moderate (Peptide mimic) | High | Absolute |

| Cell Permeability | High (Lipophilic) | Low (Requires high conc.) | High | N/A |

| Primary Use | Kinetic studies, reversible inhibition | Structural confirmation | Covalent binding studies | Long-term phenotype |

Concentration & Solubility

-

Solubility: Pecazine is hydrophobic. Dissolve in DMSO to create a stock solution (e.g., 50 mM).

-

Working Concentration:

-

Cell-free assays (Recombinant MALT1): IC50

0.83 -

Cellular assays (Jurkat/Primary T-cells):5 – 20

M is the standard effective range. -

Toxicity: Concentrations >30

M may induce non-specific toxicity or off-target effects in certain cell lines. Always perform a viability control (e.g., CellTiter-Glo).

-

Detailed Protocols

Protocol A: Preparation and Treatment of T-Cells

Objective: To treat Jurkat T-cells or primary human CD4+ T-cells with Pecazine prior to TCR stimulation.

Materials:

-

Jurkat E6.1 cells or purified primary CD4+ T-cells.[3]

-

RPMI 1640 medium (supplemented with 10% FBS).

-

Pecazine (Mepazine) Acetate or Hydrochloride.[6]

-

Stimulants: PMA (Phorbol 12-myristate 13-acetate) + Ionomycin OR Anti-CD3 (Clone OKT3) + Anti-CD28.

Step-by-Step:

-

Cell Seeding: Resuspend cells at

cells/mL in fresh RPMI. Aliquot 1 mL per well in a 12-well plate. -

Inhibitor Pre-incubation (Critical):

-

Add Pecazine to experimental wells (Target: 10

M and 20 -

Add DMSO vehicle to control wells (Final DMSO concentration < 0.2%).

-

Incubate at 37°C, 5% CO

for 90 minutes . -

Note: Pecazine requires time to permeate and induce the allosteric conformational change.

-

-

Stimulation:

-

Add PMA (final 50 ng/mL) and Ionomycin (final 1

M). -

Alternative: Add Anti-CD3 (1

g/mL) and Anti-CD28 (1

-

-

Time Course: Incubate for specific time points:

Protocol B: MALT1 Protease Activity Assay (Western Blot Readout)

Objective: To verify Pecazine efficacy by monitoring the cleavage of the MALT1 substrate BCL10 or CYLD .

Workflow Visualization:

Figure 2: Experimental workflow for assessing MALT1 protease inhibition.

Step-by-Step:

-

Harvest: After 45-60 minutes of stimulation (from Protocol A), transfer cells to tubes on ice.

-

Wash: Centrifuge (300 x g, 5 min, 4°C) and wash once with ice-cold PBS.

-

Lysis: Resuspend pellet in RIPA Buffer supplemented with protease inhibitors (e.g., Aprotinin, Leupeptin).

-

Crucial: Do NOT use broad-spectrum cysteine protease inhibitors (like E-64) if you plan to measure enzymatic activity in a lysate-based fluorometric assay, though for Western Blot of already cleaved substrates, standard inhibitors are acceptable.

-

-

Blotting: Run 20-30

g of protein on an SDS-PAGE gel. -

Detection:

-

BCL10: Look for the appearance of a lower molecular weight band (cleaved fragment) in stimulated/vehicle cells. Result: Pecazine-treated cells should show reduced or absent cleavage bands , maintaining the full-length BCL10 band.

-

CYLD: Similarly, monitor for the disappearance of full-length CYLD or appearance of fragments.

-

Protocol C: Functional Readout (IL-2 ELISA)

Objective: Determine the downstream physiological consequence of MALT1 inhibition.

-

Treat cells as in Protocol A (with 10-20

M Pecazine). -

Stimulate with PMA/Ionomycin for 20-24 hours .

-

Harvest supernatant.

-

Analyze IL-2 concentration using a standard sandwich ELISA kit.

-

Expected Result: Pecazine should significantly reduce IL-2 secretion compared to Vehicle+Stimulated control, as IL-2 transcription is heavily dependent on the c-Rel subunit of NF-

B, which requires MALT1 protease activity for full activation.

Troubleshooting & Controls (Self-Validating System)

To ensure your data is trustworthy (E-E-A-T principle), every experiment must include these internal controls:

| Issue | Potential Cause | Control / Solution |

| No Inhibition Observed | Insufficient pre-incubation time. | Extend pre-incubation to 2 hours. Ensure Pecazine stock is fresh (protect from light). |

| High Cell Death | Off-target toxicity of Phenothiazines. | Run an MTT or CellTiter-Glo assay alongside. If viability < 80%, reduce dose to 5-10 |

| Lack of Cleavage Bands | Stimulation failed or timepoint missed. | Positive Control: Check p-ERK (MAPK pathway) to prove cells were stimulated successfully. Cleavage usually peaks at 45-60 min. |

| Inconsistent Results | Serum binding. | Pecazine is lipophilic. If using high serum (20%), increase concentration slightly or switch to 5% serum during the short stimulation window. |

References

-

Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL.[4] Cancer Cell, 22(6), 825-837.[4]

-

Source:

- Relevance: The seminal paper identifying Mepazine (Pecazine) as a MALT1 inhibitor.

-

-

Schlauderer, F., et al. (2013). Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase.

-

Source:

-

Relevance: Defines the allosteric mechanism of action and structural binding.[7]

-

-

McAllister-Lucas, L. M., et al. (2011). Protease activity of MALT1 is required for NF-

B signaling and lymphoma growth. Nature Chemical Biology, 7, 363–370.-

Source:

-

Relevance: Establishes the biological necessity of MALT1 protease activity in TCR signaling.[8]

-

-

Bornancin, F., et al. (2015). Deficiency of MALT1 paracaspase activity results in unbalanced regulatory T-cell homeostasis and autoimmune disease.

-

Source:

- Relevance: Contrasts scaffold vs. protease functions, validating the need for chemical probes like Pecazine.

-

Sources

- 1. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pecazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. ascopubs.org [ascopubs.org]

- 8. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Investigation of Pecazine in Osteoclast Differentiation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Novel Role for Pecazine in Bone Biology

Pecazine, a phenothiazine derivative historically utilized as a neuroleptic agent, is gaining renewed scientific interest for its off-target activities.[1] Initially developed as a dopamine D2 receptor antagonist for psychiatric conditions, recent preclinical studies have illuminated its potential in immunology and oncology.[1][2] Notably, Pecazine has been identified as a selective inhibitor of MALT1 protease and has also been observed to suppress RANKL-induced osteoclastogenesis.[1][3] This latter finding opens up an exciting, underexplored avenue for Pecazine in the field of bone biology and the study of diseases characterized by excessive bone resorption, such as osteoporosis and rheumatoid arthritis.[3]

Osteoclasts, the primary bone-resorbing cells, are critical for skeletal modeling and remodeling.[4] Their differentiation from hematopoietic precursors is a tightly regulated process, primarily driven by Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL).[5] Dysregulation of this process, leading to an overabundance of active osteoclasts, is a hallmark of many bone pathologies.

This document serves as a comprehensive guide for researchers interested in exploring the application of Pecazine in osteoclast differentiation assays. We will delve into the scientific rationale, provide detailed, validated protocols for in vitro studies, and discuss the interpretation of potential outcomes. A key finding from recent research is that Pecazine inhibits RANKL-induced osteoclast formation through a mechanism independent of its MALT1 inhibitory function, suggesting a novel pathway of action in bone cells.[3]

Scientific Rationale and Mechanistic Considerations

The differentiation of osteoclasts is orchestrated by a complex signaling cascade initiated by the binding of RANKL to its receptor, RANK, on the surface of osteoclast precursor cells.[6] This interaction recruits TNF receptor-associated factors (TRAFs), particularly TRAF6, which in turn activates downstream pathways including nuclear factor-κB (NF-κB) and activator protein 1 (AP-1).[7] These transcription factors are essential for the expression of osteoclast-specific genes.

While Pecazine is a known MALT1 inhibitor, studies have shown that MALT1 is not essential for RANKL-induced osteoclastogenesis.[3] This crucial finding points towards a MALT1-independent mechanism for Pecazine's effects on these cells. As a phenothiazine, Pecazine's primary mode of action in the central nervous system is the blockade of dopamine D2 receptors.[1][8] Interestingly, dopamine receptors are also expressed in bone marrow, and dopamine signaling has been implicated in the regulation of bone metabolism.[9] This raises the intriguing possibility that Pecazine's influence on osteoclasts could be mediated through the modulation of dopamine or other neurotransmitter receptor signaling pathways present in bone cells.

The following diagram illustrates the canonical RANKL signaling pathway leading to osteoclast differentiation, providing a framework for understanding potential points of intervention by Pecazine.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. What is the mechanism of Perazine Dimalonate? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bone Signaling & RANKL - Basic Science - Orthobullets [orthobullets.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Frontiers | Antipsychotic-induced bone loss: the role of dopamine, serotonin and adrenergic receptor signalling [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Pecazine Off-Target Effects in MALT1 Inhibition Assays

Welcome to the technical support guide for researchers utilizing Pecazine (also known as Mepazine) in Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) inhibition assays. Pecazine has been identified as a potent, non-competitive inhibitor of MALT1 protease activity, making it a valuable tool for studying NF-κB signaling, particularly in contexts like Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1][2][3] However, its chemical structure as a phenothiazine derivative predestines it for significant off-target activities that can confound experimental results.[4][5]

This guide is designed to provide you with the expertise and field-proven insights required to navigate these challenges. We will delve into the causality behind Pecazine's polypharmacology, offer robust troubleshooting strategies, and provide self-validating protocols to ensure the scientific integrity of your findings.

Understanding the Core Biology: MALT1 Signaling and Pecazine's Dual Nature

MALT1 is a unique paracaspase that functions as a critical mediator in the NF-κB signaling pathway downstream of the CBM (CARMA1-BCL10-MALT1) complex.[6] Upon antigen receptor stimulation, MALT1's protease function is activated, leading to the cleavage of substrates like RelB, BCL10, and Regnase-1, which ultimately promotes lymphocyte activation and survival.[1][7] Pecazine directly inhibits this proteolytic activity.[1]

However, Pecazine's identity as a phenothiazine—a class of drugs historically used as neuroleptics—means it interacts with a variety of G-protein coupled receptors (GPCRs) in the central nervous system and periphery.[4][5] This pharmacological history is the primary source of its off-target effects in cancer and immunology research.

Caption: Polypharmacology of Pecazine, illustrating its on-target and major off-target interactions.

Q3: How can I definitively prove that the cellular phenotype I'm observing is due to MALT1 inhibition specifically?

-

Causality & Validation Logic: To claim a MALT1-specific effect, you must demonstrate direct target engagement and show that the phenotype is absent when MALT1 is not present or not inhibited by other means.

Caption: A logical workflow for validating MALT1-specific effects of Pecazine.

-

Recommended Validation Workflow:

-

Confirm Target Engagement: Directly measure the cleavage of a known MALT1 substrate (e.g., RelB) by Western Blot. In MALT1-active cells, you should see a cleaved form of the protein. Treatment with an effective dose of Pecazine should reduce or eliminate this cleaved band. This is your most direct proof of on-target activity.

-

Orthogonal Inhibition: As mentioned, treat your cells with a structurally dissimilar MALT1 inhibitor. Concordant results between two different inhibitors strongly support a MALT1-mediated phenotype.

-

Genetic Knockout/Knockdown: The gold standard. The phenotype you observe with Pecazine in wild-type cells should be phenocopied in MALT1 knockout (KO) or knockdown (KD) cells without any drug treatment. Furthermore, adding Pecazine to these KO/KD cells should produce no additional effect on your endpoint of interest.

-

Quantitative Data Summary

| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |

| Pecazine (Mepazine) | GST-MALT1 (full length) | Biochemical | 0.83 µM | [1][3] |

| Pecazine (Mepazine) | GST-MALT1 (325-760) | Biochemical | 0.42 µM | [1][3] |

| Pecazine (Mepazine) | Dopamine D2/D3 Receptors | Receptor Binding | High Affinity (Antagonist) | [4][8] |

| Pecazine (Mepazine) | Histamine H1 Receptor | Receptor Binding | High Affinity (Antagonist) | [9][8] |

| Pecazine (Mepazine) | Serotonin 5-HT2 Receptors | Receptor Binding | Affinity (Antagonist) | [10][9] |

| Pecazine (Mepazine) | Muscarinic Receptors | Functional | Anticholinergic Effects | [5][9] |

Note: Specific Kᵢ or IC₅₀ values for off-targets are not always readily available in the context of MALT1 research, but the classification as a phenothiazine implies potent interactions.

Experimental Protocol: Validating MALT1 Target Engagement via Western Blot

This protocol describes how to measure the cleavage of the MALT1 substrate RelB to confirm that Pecazine is engaging its target in a cellular context.

Objective: To determine if Pecazine treatment reduces MALT1-mediated cleavage of RelB in a relevant cell line (e.g., OCI-Ly10, HBL-1).

Materials:

-

ABC-DLBCL cell line (e.g., OCI-Ly10)

-

Complete RPMI-1640 media

-

Pecazine (Mepazine)

-

DMSO (vehicle control)

-

Optional: PMA and Ionomycin for stimulating MALT1 activity

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies: Anti-RelB (detects full-length and cleaved N-terminal fragment), Anti-GAPDH or β-Actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate

Methodology:

-

Cell Culture and Treatment:

-

Plate ABC-DLBCL cells at a density of 1 x 10⁶ cells/mL.

-

Prepare serial dilutions of Pecazine in complete media. Include a DMSO-only vehicle control. A typical concentration range to test would be 0.5 µM to 20 µM.

-

Optional Stimulation: For cell lines with low basal MALT1 activity, you can stimulate with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours to induce MALT1 cleavage.

-

Incubate cells with Pecazine or vehicle for a predetermined time (e.g., 6, 12, or 24 hours).

-

-

Cell Lysis:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cell pellet in 100 µL of ice-cold RIPA buffer containing inhibitors.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Transfer the supernatant (lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with Laemmli sample buffer.